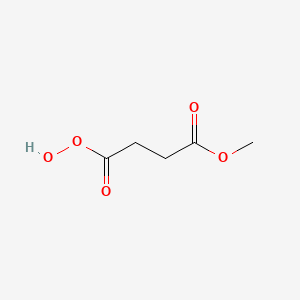
4-Methoxy-4-oxobutaneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-oxobutaneperoxoic acid is an organic compound with the molecular formula C5H8O5 It is a peroxoic acid derivative of 4-methoxy-4-oxobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxobutaneperoxoic acid typically involves the peroxidation of 4-methoxy-4-oxobutanoic acid. One common method is the reaction of 4-methoxy-4-oxobutanoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the peroxoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxobutaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to 4-methoxy-4-oxobutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuric acid as a catalyst.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of various oxidized organic compounds.
Reduction: 4-Methoxy-4-oxobutanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-4-oxobutaneperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxobutaneperoxoic acid involves its ability to donate oxygen atoms in oxidation reactions. This property makes it a valuable oxidizing agent. The molecular targets and pathways involved include the oxidation of organic substrates, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
- **4-Methoxy
Properties
CAS No. |
55656-52-5 |
|---|---|
Molecular Formula |
C5H8O5 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
4-methoxy-4-oxobutaneperoxoic acid |
InChI |
InChI=1S/C5H8O5/c1-9-4(6)2-3-5(7)10-8/h8H,2-3H2,1H3 |
InChI Key |
XFYUESMQFXHHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
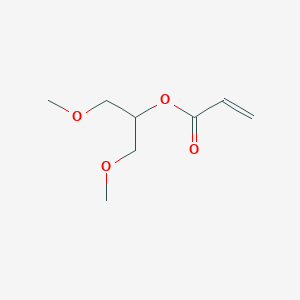
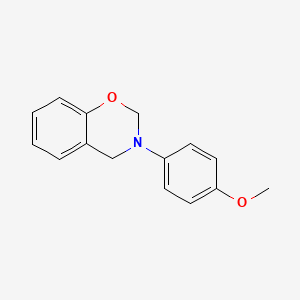
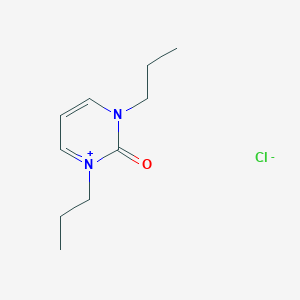
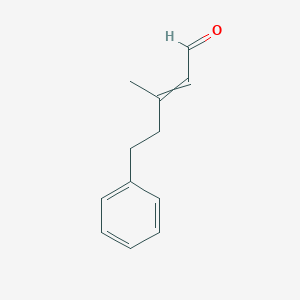
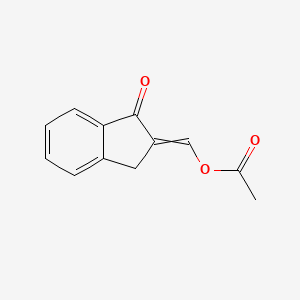
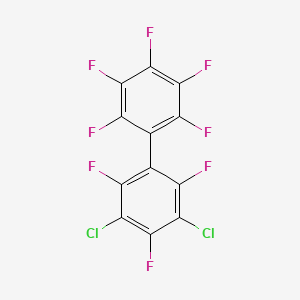
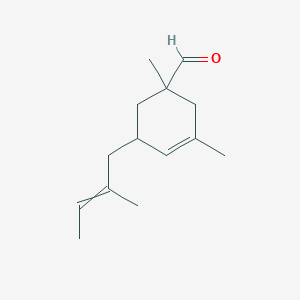


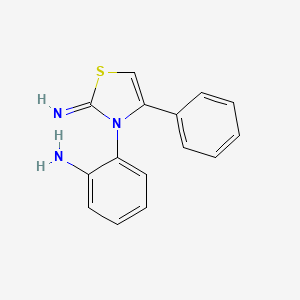
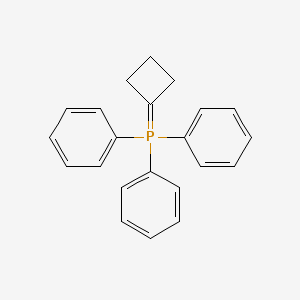
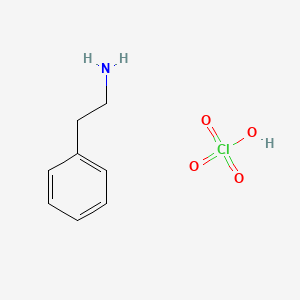
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
